
2-(2,6-Diaminohexanoylamino)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid: is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of lysine and aspartic acid, which are essential amino acids. Its structure includes two amino groups and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid typically involves the coupling of lysine and aspartic acid derivatives. The process begins with the protection of the amino groups of lysine and aspartic acid to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides or active esters, which facilitate the formation of the peptide bond between the two amino acids. After the coupling reaction, the protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often use automated peptide synthesizers that can efficiently couple amino acids in a stepwise manner. The use of solid-phase synthesis techniques, where the growing peptide chain is anchored to a solid support, allows for easy purification and handling of intermediates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino groups in (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions with various electrophiles, leading to the formation of amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under controlled conditions to oxidize the amino groups.
Reduction: Lithium aluminum hydride or borane can be used to reduce the carboxylic acid group.
Substitution: Electrophiles such as acyl chlorides or isocyanates can react with the amino groups to form substituted derivatives.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides, ureas, or other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid is used as a building block for the synthesis of peptides and proteins
Biology: In biological research, this compound is used to study the role of lysine and aspartic acid residues in proteins. It can be incorporated into synthetic peptides to investigate the effects of specific amino acid substitutions on protein structure and function.
Medicine: In medicine, (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid derivatives are explored for their potential therapeutic applications. For example, modified peptides containing this compound may exhibit enhanced stability or bioactivity, making them promising candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable peptide bonds makes it valuable for the synthesis of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. In biological systems, this compound can modulate enzyme activity by mimicking natural substrates or inhibitors, thereby affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Lysine: An essential amino acid with a similar structure but lacking the aspartic acid moiety.
Aspartic Acid: Another essential amino acid that forms the basis of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid.
Glutamic Acid: Similar to aspartic acid but with an additional methylene group in the side chain.
Uniqueness: The uniqueness of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid lies in its combined features of lysine and aspartic acid. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components. Its ability to form stable peptide bonds and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(2,6-diaminohexanoylamino)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O5/c11-4-2-1-3-6(12)9(16)13-7(10(17)18)5-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOWSLJGLSUOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
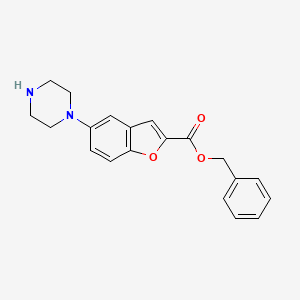


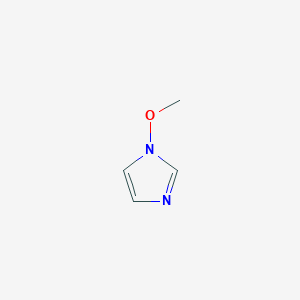
![5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole](/img/structure/B13888569.png)

![[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B13888591.png)
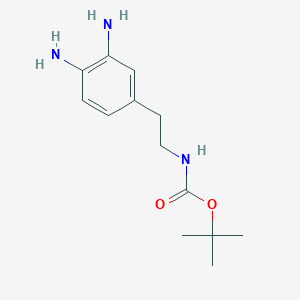
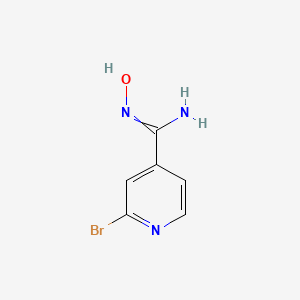
![methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B13888613.png)
![tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate](/img/structure/B13888615.png)
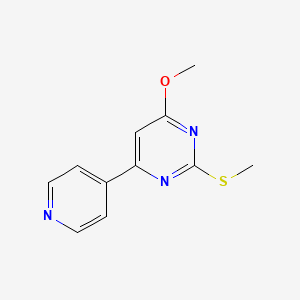
![tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate](/img/structure/B13888627.png)
![tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13888632.png)
